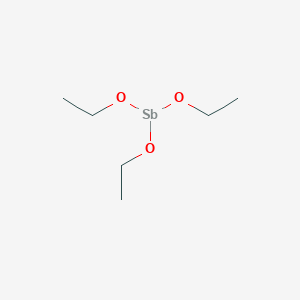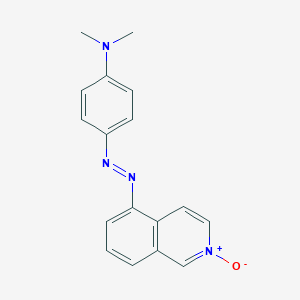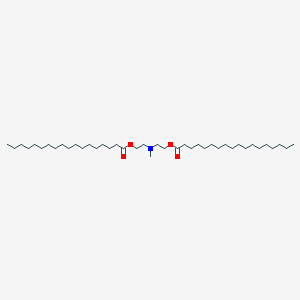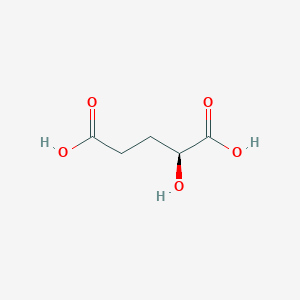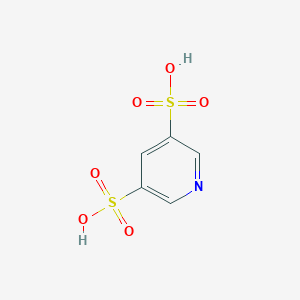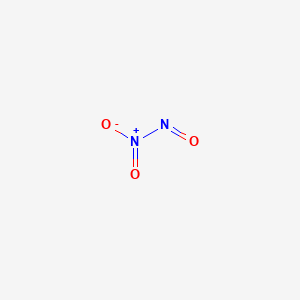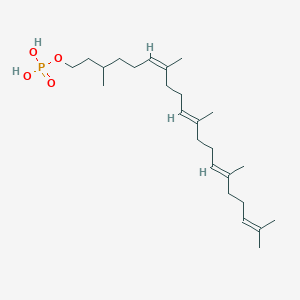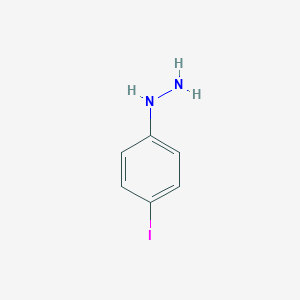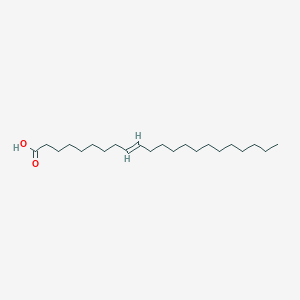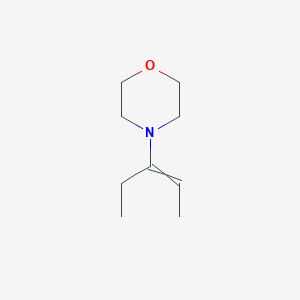
4-Pent-2-en-3-ylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pent-2-en-3-ylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is also known as 4-Pentenylmorpholine or 4-Pentenyl-1-azacyclohexane. This compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Pent-2-en-3-ylmorpholine is not well understood. However, it is believed to act as a modulator of neurotransmitter release. This compound has been shown to increase the release of acetylcholine in the brain, which may be responsible for its effects on cognitive function.
Biochemische Und Physiologische Effekte
4-Pent-2-en-3-ylmorpholine has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Pent-2-en-3-ylmorpholine in lab experiments include its unique properties and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 4-Pent-2-en-3-ylmorpholine in scientific research. One future direction is the development of new drugs and pharmaceuticals based on this compound. Another future direction is the study of its effects on other biochemical and physiological processes. Additionally, the use of 4-Pent-2-en-3-ylmorpholine in the study of cognitive function and memory is an area of ongoing research.
Conclusion:
In conclusion, 4-Pent-2-en-3-ylmorpholine is a unique chemical compound that has several scientific research applications. Its synthesis method is relatively simple, and it has several advantages and limitations for lab experiments. The future directions for the use of this compound in scientific research are numerous, and ongoing research is needed to fully understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-Pent-2-en-3-ylmorpholine involves the reaction of 4-penten-2-ol with morpholine in the presence of a catalyst. This reaction results in the formation of 4-Pent-2-en-3-ylmorpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Pent-2-en-3-ylmorpholine is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various organic compounds. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
13654-48-3 |
|---|---|
Produktname |
4-Pent-2-en-3-ylmorpholine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-pent-2-en-3-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3 |
InChI-Schlüssel |
IVDKYUOUZKYWNU-UHFFFAOYSA-N |
SMILES |
CCC(=CC)N1CCOCC1 |
Kanonische SMILES |
CCC(=CC)N1CCOCC1 |
Synonyme |
Morpholine, 4-(1-ethyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
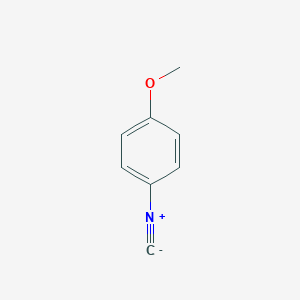
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)
